Cas no 1314960-76-3 ([3-(1H-imidazol-5-yl)phenyl]methanol)

[3-(1H-imidazol-5-yl)phenyl]methanol is a heterocyclic aromatic compound featuring both an imidazole and a benzyl alcohol moiety. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical intermediates. The imidazole ring offers coordination sites for metal-binding, while the hydroxymethyl group provides a reactive handle for further functionalization. Its balanced polarity ensures moderate solubility in common organic solvents, facilitating purification and downstream reactions. The compound is valued for its potential as a building block in bioactive molecule synthesis, including kinase inhibitors and antimicrobial agents. Proper handling is advised due to the reactivity of the alcohol group and the potential sensitivity of the imidazole ring to acidic or oxidative conditions.
[3-(1H-imidazol-5-yl)phenyl]methanol structure
1314960-76-3 structure
Product Name:[3-(1H-imidazol-5-yl)phenyl]methanol
CAS No:1314960-76-3
MF:C10H10N2O
MW:174.199202060699
CID:5168545
Update Time:2025-10-28

[3-(1H-imidazol-5-yl)phenyl]methanol Chemical and Physical Properties

Names and Identifiers

    • (3-(1H-Imidazol-5-yl)phenyl)methanol
    • [3-(1H-imidazol-4-yl)phenyl]methanol
    • (3-(1H-IMIDAZOL-4-YL)PHENYL)METHANOL
    • 3-(1H-Imidazol-5-yl)benzyl alcohol
    • AT34861
    • [3-(1H-imidazol-5-yl)phenyl]methanol
    • Benzenemethanol, 3-(1H-imidazol-5-yl)-
    • Inchi: 1S/C10H10N2O/c13-6-8-2-1-3-9(4-8)10-5-11-7-12-10/h1-5,7,13H,6H2,(H,11,12)
    • InChI Key: DURCKXGYWAYZKI-UHFFFAOYSA-N
    • SMILES: OCC1C=CC=C(C=1)C1=CN=CN1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 163
  • XLogP3: 0.8
  • Topological Polar Surface Area: 48.9

[3-(1H-imidazol-5-yl)phenyl]methanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM493637-1g
(3-(1H-Imidazol-5-yl)phenyl)methanol
1314960-76-3 97%
1g
$552 2024-08-02
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD590539-1g
(3-(1H-Imidazol-5-yl)phenyl)methanol
1314960-76-3 97%
1g
¥4865.0 2023-04-03

Additional information on [3-(1H-imidazol-5-yl)phenyl]methanol

[3-(1H-imidazol-5-yl)phenyl]methanol: A Comprehensive Overview

[3-(1H-imidazol-5-yl)phenyl]methanol, also known by its CAS number 1314960-76-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule has garnered attention due to its unique structural properties and potential applications in drug development and material science.

The structure of [3-(1H-imidazol-5-yl)phenyl]methanol consists of a phenyl ring substituted with an imidazole group at the 5-position and a hydroxymethyl group at the 3-position. The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, contributes to the compound's ability to form hydrogen bonds and participate in various chemical reactions. The hydroxymethyl group further enhances the molecule's versatility, making it a valuable building block in organic synthesis.

Recent studies have highlighted the potential of [3-(1H-imidazol-5-yl)phenyl]methanol as a precursor for the synthesis of bioactive compounds. For instance, researchers have explored its role in the development of anti-inflammatory agents and antioxidants. The compound's ability to act as a nucleophile in SN2 reactions has been particularly useful in constructing complex molecular architectures.

In addition to its synthetic applications, [3-(1H-imidazol-5-yl)phenyl]methanol has shown promise in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as semiconductors and conductive polymers. Recent advancements in this area have demonstrated how the compound can be integrated into devices to improve their performance and efficiency.

The synthesis of [3-(1H-imidazol-5-yl)phenyl]methanol typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the nucleophilic substitution of an appropriate electrophile with an imidazole derivative, followed by hydroxylation to introduce the hydroxymethyl group. Researchers have optimized these methods to achieve high yields and purity levels.

From a pharmacological perspective, [3-(1H-imidazol-5-yl)phenyl]methanol has been studied for its potential interactions with biological systems. Preclinical studies suggest that it may exhibit selectivity towards certain enzymes or receptors, making it a candidate for drug discovery programs targeting specific therapeutic areas such as oncology or neurodegenerative diseases.

In conclusion, [3-(1H-imidazol-5-yl)phenyl]methanol (CAS No. 1314960-76-3) is a versatile compound with diverse applications across multiple disciplines. Its structural features, combined with recent research findings, underscore its importance as both a synthetic intermediate and a potential lead compound for future drug development efforts.

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